Nickel(II) Dibutyldithiocarbamate

Beschreibung

Significance of Dithiocarbamate (B8719985) Ligands in Coordination Chemistry

Dithiocarbamate ligands, with the general formula [R₂NCS₂]⁻, are fundamental in coordination chemistry due to their exceptional coordination properties and the stability of the resulting metal complexes. nih.govmdpi.com These ligands are typically planar and not sterically demanding, and their electronic properties can be fine-tuned by selecting different R groups. researchgate.net The stability of metal dithiocarbamate complexes is attributed to the resonance between the dithiocarbamate and thioureide forms, which involves the delocalization of the nitrogen lone pair of electrons onto the sulfur atoms. nih.govresearchgate.net This electronic structure makes them effective at complexing with heavy elements and stabilizing higher oxidation states. mdpi.com

Dithiocarbamates can coordinate to metal ions in several ways, including as monodentate, bidentate, and bridging ligands. researchgate.net The bidentate chelating mode is the most common, leading to the formation of a four-membered ring with the metal center. The small "bite angle" of the dithiocarbamate ligand further contributes to its unique stabilizing properties. nih.gov

Overview of Research Areas for Nickel(II) Dithiocarbamate Complexes

Nickel(II) dithiocarbamate complexes are a significant area of research with diverse applications. researchgate.net These complexes are explored in fields such as materials science, where they serve as single-source precursors for the synthesis of nickel sulfide (B99878) nanoparticles. nih.govcore.ac.uk The thermal decomposition of these complexes under specific conditions allows for control over the phase and size of the resulting nanomaterials. nih.gov

In addition, these complexes have been investigated for their catalytic activity in various organic reactions. chemimpex.com Their utility also extends to analytical chemistry, where they can be used for the selective extraction and quantification of nickel ions. chemimpex.com Other areas of interest include their use as antioxidants and stabilizers in polymers. chemimpex.commodern-journals.com

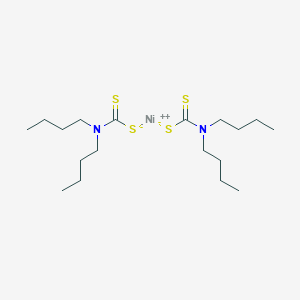

Structure

2D Structure

Eigenschaften

IUPAC Name |

N,N-dibutylcarbamodithioate;nickel(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H19NS2.Ni/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOWMHUJHHIQGP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36N2NiS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020927 | |

| Record name | Nickel bis(dibutyldithiocarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green solid; [Hawley] Flakes; [MSDSonline] | |

| Record name | Nickel bis(dibutyldithiocarbamate) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6314 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.26 | |

| Record name | NICKEL BIS(DIBUTYLDITHIOCARBAMATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark green flakes | |

CAS No. |

13927-77-0 | |

| Record name | Bis(dibutyldithiocarbamato)nickel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13927-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel, bis(N,N-dibutylcarbamodithioato-.kappa.S,.kappa.S')-, (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel bis(dibutyldithiocarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel bis(dibutyldithiocarbamate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL DIBUTYLDITHIOCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99D240X626 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NICKEL BIS(DIBUTYLDITHIOCARBAMATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

86 °C minimum | |

| Record name | NICKEL BIS(DIBUTYLDITHIOCARBAMATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for Nickel Ii Dibutyldithiocarbamate Complexes

General Synthetic Routes for Nickel(II) Dithiocarbamate (B8719985) Compounds

The synthesis of nickel(II) dithiocarbamate complexes is typically straightforward, relying on well-established coordination chemistry principles. The two primary approaches involve the direct reaction of a nickel(II) salt with a dithiocarbamate ligand or a one-pot synthesis where the ligand is formed in situ.

Reaction of Nickel(II) Salts with Dithiocarbamate Ligands

The most common and direct method for preparing nickel(II) dithiocarbamate complexes is the reaction of a nickel(II) salt with an alkali metal salt of the desired dithiocarbamate ligand. nasa.govnih.gov This method is widely applicable for synthesizing symmetrical, unsymmetrical, and mixed-ligand complexes.

The general reaction involves mixing an aqueous or alcoholic solution of a nickel(II) salt, such as nickel(II) chloride hexahydrate (NiCl₂·6H₂O), nickel(II) acetate (B1210297), or nickel(II) sulfate, with a solution containing the sodium or potassium salt of the dithiocarbamate ligand. nasa.govnih.govresearchgate.net The reaction typically results in the immediate precipitation of the nickel(II) dithiocarbamate complex, which can then be collected by filtration. nasa.gov For instance, the synthesis of bis(di-N-ethyldithiocarbamato)nickel(II) is achieved by reacting NiCl₂·6H₂O with sodium diethyldithiocarbamate (B1195824). nasa.govcore.ac.uk Similarly, dithiocarbamate ligands derived from amino acids have been synthesized from their triethylammonium (B8662869) dithiocarbamate salts and nickel(II) ions. jst.go.jp

The product is often purified by dissolving it in a suitable organic solvent like chloroform (B151607) or dichloromethane, separating any aqueous phase, and then recrystallizing the complex, sometimes by the addition of a less polar solvent like hexanes. nasa.gov Yields for this type of synthesis are generally high, often around 70%. nasa.gov

One-Pot Synthesis Approaches for Nickel(II) Dithiocarbamate Complexes

One-pot synthesis offers a more streamlined approach where the dithiocarbamate ligand is generated in situ immediately prior to the complexation with the nickel(II) ion. This method avoids the need to isolate the often unstable dithiocarbamate salt. The process is typically a three-component reaction involving a primary or secondary amine, carbon disulfide (CS₂), and a base, followed by the addition of a nickel(II) salt. orientjchem.orgnih.gov

In a typical procedure, the amine is reacted with carbon disulfide in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide at a low temperature (0–5 °C). orientjchem.org This reaction forms the corresponding dithiocarbamate salt in the reaction vessel. Following the formation of the ligand, an aqueous solution of a nickel(II) salt is introduced directly to the mixture. The nickel(II) dithiocarbamate complex forms and precipitates from the solution, after which it can be filtered, washed, and dried. orientjchem.org This one-pot approach has been successfully used to synthesize various homoleptic nickel(II) dithiocarbamate complexes in good yields. orientjchem.org

Synthesis of Homoleptic and Heteroleptic Nickel(II) Dibutyldithiocarbamate Complexes

The synthetic methodologies described above are directly applicable to the formation of this compound complexes. These can be either homoleptic, containing only dibutyldithiocarbamate ligands, or heteroleptic, featuring a combination of dibutyldithiocarbamate and other auxiliary ligands.

The homoleptic complex, bis(dibutyldithiocarbamato)nickel(II), is synthesized by reacting an aqueous solution of sodium dibutyldithiocarbamate with a nickel(II) salt, such as nickel chloride, acetate, or sulfate. nih.gov The resulting complex is a square planar, diamagnetic compound. baselius.ac.in

| Property | Value |

|---|---|

| IUPAC Name | N,N-dibutylcarbamodithioate;nickel(2+) |

| Molecular Formula | C18H36N2NiS4 |

| Molecular Weight | 467.5 g/mol |

| Appearance | Green solid |

| Geometry | Square Planar |

Heteroleptic complexes are of significant interest as the introduction of different ligands can fine-tune the electronic and structural properties of the nickel center. baselius.ac.in These mixed-ligand complexes are often synthesized by reacting the pre-formed homoleptic this compound with the desired auxiliary ligand or by a one-pot reaction involving the nickel salt, the dithiocarbamate, and the auxiliary ligand in a specific stoichiometric ratio. orientjchem.org

Influence of Auxiliary Ligands on Synthetic Outcomes in Nickel(II) Dithiocarbamate Chemistry

The introduction of auxiliary ligands into the coordination sphere of a nickel(II) dithiocarbamate complex has a profound impact on the synthetic outcome, leading to the formation of heteroleptic complexes with distinct properties. baselius.ac.in These auxiliary ligands can be soft (e.g., phosphines), hard (e.g., N,O-donors), or borderline, and their electronic and steric properties dictate the structure of the final product. baselius.ac.injocpr.com

Common auxiliary ligands include:

Phosphines: Triphenylphosphine (B44618) (PPh₃) is a frequently used auxiliary ligand. It can be incorporated to form square planar complexes such as [Ni(dtc)(PPh₃)X], where X can be a halide or another anionic ligand. nasa.govorientjchem.orgrsc.org The presence of the π-accepting phosphine (B1218219) can influence the electronic structure of the complex. rsc.org

N-donor Ligands: Bidentate nitrogen ligands like 1,10-phenanthroline (B135089) and 2,2'-bipyridine (B1663995) can react with nickel(II) dithiocarbamates to form cationic complexes of the type [Ni(dtc)(N-N)₂]⁺ or neutral complexes [Ni(dtc)₂(N-N)]. eurjchem.comresearchgate.net

Schiff Bases: Bidentate Schiff base ligands, coordinating through nitrogen and oxygen atoms, can form mixed-ligand complexes with dithiocarbamates, resulting in stable, square planar nickel(II) compounds. jocpr.com

Other Anionic Ligands: Ligands such as thiocyanate (B1210189) (-SCN) or cyanide (-CN) can be incorporated alongside dithiocarbamate and phosphine ligands to yield heteroleptic complexes with varied coordination environments. orientjchem.orgrsc.org

The synthesis of these heteroleptic complexes often involves reacting a homoleptic complex like [Ni(dtc)₂] with the auxiliary ligand(s) in a suitable solvent. orientjchem.org For example, heteroleptic complexes containing triphenylphosphine and thiocyanate were prepared by heating a mixture of [Ni(L)₂], NiCl₂·6H₂O, triphenylphosphine, and potassium thiocyanate in methanol. orientjchem.org The resulting products exhibit different geometries and electronic properties compared to their homoleptic precursors.

| Complex Type | Auxiliary Ligand(s) | Resulting Geometry | Reference |

|---|---|---|---|

| [Ni(dtc)(PPh₃)Cl] | Triphenylphosphine, Chloride | Square Planar | nasa.gov |

| [Ni(dtc)₂(PPh₃)(SCN)] | Triphenylphosphine, Thiocyanate | Square Planar | orientjchem.org |

| [Ni(dtc)(EtSal)] | Ethylsalicylaldiminate (Schiff Base) | Square Planar | jocpr.com |

| [Ni(dtc)₂(phen)] | 1,10-Phenanthroline | Octahedral (presumed) | eurjchem.com |

| [Ni(dtc)(iminophosphine)]⁺ | Iminophosphine | Distorted Square Planar | researchgate.net |

Strategies for Controlling Ligand Substitution Patterns in Nickel(II) Dithiocarbamate Synthesis

Controlling the substitution pattern to achieve a desired homoleptic or heteroleptic complex is a key aspect of synthetic design. The primary strategies involve manipulating stoichiometry, reaction conditions, and the sequence of reactant addition.

A fundamental strategy is the careful control of the molar ratios of the reactants. To synthesize a homoleptic complex such as bis(dibutyldithiocarbamato)nickel(II), a molar ratio of at least 1:2 of nickel(II) salt to dithiocarbamate ligand is used to ensure complete coordination of two dithiocarbamate ligands to the nickel center. nasa.gov

For heteroleptic complexes, the stoichiometry is adjusted to favor the incorporation of the auxiliary ligand. For example, a 1:1:1 molar ratio of a nickel(II) salt, a dithiocarbamate ligand, and an auxiliary ligand might be employed. core.ac.uk In the synthesis of Chloro(N-phenyl-N-benzylcarbodithioato)(triphenylphosphine)nickel(II), a 1:1 ratio of the dithiocarbamate salt and NiCl₂·6H₂O was used, with an excess of triphenylphosphine to drive the reaction. nasa.govcore.ac.uk

Another effective strategy is a stepwise approach, where a stable homoleptic complex is first synthesized and isolated, and then used as a precursor in a subsequent ligand substitution reaction. researchgate.net The reaction of a bis(dithiocarbamate)nickel(II) complex with a neutral bidentate ligand, such as an iminophosphine, can lead to the substitution of one dithiocarbamate ligand to form a cationic heteroleptic complex. researchgate.net This method provides greater control over the final product compared to a one-pot reaction with multiple competing ligands. The choice of solvent and reaction temperature can also influence the reaction pathway and the stability of the resulting complexes. orientjchem.org

Structural Elucidation and Coordination Chemistry of Nickel Ii Dibutyldithiocarbamate Complexes

Crystal Structure Analysis by X-ray Diffraction of Nickel(II) Dithiocarbamate (B8719985) Complexesresearchgate.netrsc.org

X-ray diffraction studies on single crystals of nickel(II) dithiocarbamate complexes provide definitive information about their three-dimensional structures. These analyses have consistently shown that complexes such as bis(dipentyldithiocarbamato)nickel(II) are green, stable solids under ambient conditions researchgate.net. The structural data obtained from these studies form the basis for understanding the coordination chemistry, bond parameters, and intermolecular interactions within the crystal lattice.

The coordination geometry around the nickel(II) ion in dibutyldithiocarbamate and related dithiocarbamate complexes is predominantly square planar. flinders.edu.auwikipedia.org This arrangement is typical for Ni(II) complexes with strong field ligands like dithiocarbamates, which results in a diamagnetic, low-spin d⁸ configuration. wikipedia.orgluc.edu In many instances, the geometry is not perfectly square planar but exhibits some degree of distortion. rsc.orgmdpi.comfrontiersin.org For example, in heteroleptic complexes where one dithiocarbamate ligand is replaced by other ligands like phosphines, a distorted square planar geometry is observed. rsc.orgrsc.org This distortion can be attributed to the steric and electronic effects of the different ligands in the coordination sphere. The planarity of the NiS₄ chromophore is a common feature, with minimal deviation of the central nickel atom from the plane defined by the four sulfur atoms. researchgate.net

The dithiocarbamate ligand typically acts as a uninegative bidentate chelating agent, coordinating to the nickel(II) center through both sulfur atoms. flinders.edu.aubaselius.ac.inorientjchem.org This forms a stable four-membered chelate ring. mdpi.com The coordination is generally symmetrical, meaning the two Ni-S bond lengths are nearly equal. nih.gov This symmetric bidentate chelation is the most prevalent coordination mode for dithiocarbamate ligands. nih.gov However, other modes like monodentate and anisobidentate (asymmetric) coordination are also known, though less common in simple bis(dithiocarbamato)nickel(II) complexes. nih.gov

Detailed analysis of the crystal structures provides precise measurements of bond lengths and angles within the coordination sphere. In bis(N,N-diisobutyldithiocarbamato)nickel(II), the average Ni-S bond length is approximately 2.201 Å. flinders.edu.au Similar Ni-S distances, generally ranging from 2.16 Å to 2.23 Å, are observed in other nickel bis(dithiocarbamate) complexes. researchgate.net The S-Ni-S "bite" angle within the four-membered chelate ring is typically acute, around 78-80°. researchgate.netmdpi.com For instance, in one reported structure, the S1-Ni-S2 angle is 78.67(2)°. mdpi.com

The C-N bond within the dithiocarbamate ligand exhibits a partial double bond character, with bond lengths intermediate between a single C-N bond (1.47 Å) and a double C=N bond (1.28 Å). mdpi.com This is indicative of delocalization of the nitrogen lone pair electrons towards the sulfur atoms, which influences the electronic properties and stability of the complex. nih.gov

| Compound | Ni-S Bond Lengths (Å) | S-Ni-S Angle (°) | C-N Bond Length (Å) |

| Bis(N,N-diisobutyldithiocarbamato)nickel(II) flinders.edu.au | 2.201 (avg) | ||

| {Ni(dppf)}₂{(L1)₂}₂ mdpi.com | 78.67(2) | 1.311(3) | |

| {Ni(dppe)}₂{(L1)₂}₂ mdpi.com | 80.57(10) | 1.300(12) | |

| Bis(dipentyldithiocarbamato)nickel(II) researchgate.net | 2.190(1), 2.179(1) | 1.315 |

Note: dppf = 1,1′-Bis-(diphenylphosphino)ferrocene, dppe = 1,2-Bis-(diphenylphosphino)ethane, L1 = bis-(dithiocarbamate)piperazine.

Supramolecular Interactions and Crystal Packing in Nickel(II) Dithiocarbamate Complexesmdpi.comresearchgate.netnih.gov

The solid-state architecture of nickel(II) dithiocarbamate complexes is not solely determined by the coordination chemistry but is also significantly influenced by a variety of weaker, non-covalent interactions. These interactions dictate how the individual complex molecules pack together in the crystal lattice, leading to the formation of higher-order supramolecular structures.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov This method maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts between neighboring molecules.

For nickel(II) dithiocarbamate complexes, Hirshfeld analysis reveals a variety of significant intermolecular interactions:

H∙∙∙H contacts: These are often the most abundant interactions due to the presence of numerous hydrogen atoms in the alkyl chains of the dibutyldithiocarbamate ligands. frontiersin.orgresearchgate.net

C-H∙∙∙π interactions: These interactions involve a hydrogen atom from a C-H bond pointing towards the π-system of an aromatic ring or the NiS₂C chelate ring. mdpi.commdpi.com The NiS₂C chelate ring itself possesses some π-character and can act as a π-acceptor. mdpi.com

C-H∙∙∙F interactions: In complexes containing fluorinated ligands, C-H∙∙∙F interactions can play a significant role in the crystal packing. mdpi.comnih.gov

C-H∙∙∙Ni anagostic interactions: These are particularly interesting non-covalent interactions where a C-H bond from a ligand interacts with the electron-rich nickel center. mdpi.comresearchgate.net These interactions are considered a form of weak hydrogen bonding and can influence the geometry and stability of the complex. researchgate.netjyu.fi The presence of both intramolecular and intermolecular anagostic interactions has been reported. researchgate.net

Advanced Spectroscopic Characterization Techniques for Nickel Ii Dibutyldithiocarbamate Complexes

Vibrational Spectroscopy (FT-IR) for Ligand-Metal Coordination Analysis

Vibrational spectroscopy, specifically Fourier-transform infrared (FT-IR) spectroscopy, is a powerful tool for elucidating the coordination of the dibutyldithiocarbamate ligand to the Nickel(II) center. The FT-IR spectra of Ni(II) dithiocarbamate (B8719985) complexes reveal key vibrational modes that are sensitive to the electronic environment and geometry of the complex. researchgate.netfrontiersin.org

A critical region of interest in the FT-IR spectrum is the C-N stretching vibration (ν(C-N)) of the thioureide group, which typically appears between 1450 and 1580 cm⁻¹. researchgate.net The position of this band provides insight into the double bond character of the C-N bond. researchgate.net In mixed ligand complexes, a shift of the ν(C-N) to higher wavenumbers is observed, indicating an increased strength of the thioureide bond due to the presence of π-accepting ligands like triphenylphosphine (B44618). researchgate.net

Another important vibrational mode is the C-S stretching vibration (ν(C=S)), which is found in the range of 1300-1310 cm⁻¹ in the free ligand. frontiersin.org The absence or significant shift of this band in the spectra of the complexes confirms the coordination of the sulfur atoms to the nickel ion. frontiersin.org Furthermore, the appearance of new bands in the far-infrared region, typically between 420-250 cm⁻¹, can be assigned to the Ni-S stretching vibrations, directly confirming the formation of the metal-ligand bond. researchgate.netijpsonline.com In some instances, bands around 534–927 cm⁻¹ have also been attributed to metal-sulfide bonds. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |

| ν(C-N) (thioureide) | 1450-1580 researchgate.net | Indicates the double bond character of the C-N bond. researchgate.net |

| ν(C=S) | 1300-1310 (in free ligand) frontiersin.org | Disappearance or shift confirms sulfur coordination. frontiersin.org |

| ν(Ni-S) | 420-250 researchgate.net | Direct evidence of metal-ligand bond formation. researchgate.netijpsonline.com |

| ν(M-S) | 534-927 researchgate.net | Can also indicate metal-sulfide bond vibrations. researchgate.net |

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ³¹P NMR) for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ³¹P nuclei, provides detailed information about the molecular structure and environment of atoms within the Nickel(II) dibutyldithiocarbamate complex. nih.govtandfonline.com Since Nickel(II) dithiocarbamate complexes are typically square planar and diamagnetic, they are amenable to NMR studies. rsc.orgwikipedia.org

¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra are used to confirm the presence and connectivity of the butyl groups in the dithiocarbamate ligand. nih.govtandfonline.com The chemical shifts of the protons and carbons in the butyl chains can be assigned to their respective positions. beilstein-journals.orgbeilstein-journals.org

³¹P NMR: In mixed-ligand complexes containing phosphine (B1218219) ligands such as triphenylphosphine, ³¹P NMR is invaluable. mdpi.com The chemical shift of the phosphorus atom provides direct evidence of its coordination to the Nickel(II) center. For instance, in complexes of the type {Ni(dppf)}₂{(L1)₂}₂ and {Ni(dppe)}₂{(L1)₂}₂, where dppf is 1,1′-bis(diphenylphosphino)ferrocene and dppe is 1,2-bis(diphenylphosphino)ethane, the ³¹P NMR signals confirm the coordination of the phosphorus centers to the Ni(II) ion. mdpi.com In some cases, two ³¹P NMR signals can indicate the presence of structurally nonequivalent phosphorodithioate (B1214789) groups. researchgate.net

| NMR Nucleus | Information Gained |

| ¹H NMR | Confirms the structure and environment of the butyl groups. nih.govtandfonline.com |

| ¹³C NMR | Provides information on the carbon skeleton of the ligand. nih.govtandfonline.com A peak around 203 ppm can be assigned to the N¹³CS₂ carbon. researchgate.net |

| ³¹P NMR | Confirms coordination of phosphine ligands and can indicate structural non-equivalence. mdpi.comresearchgate.net |

Electronic Absorption and Emission Spectroscopy (UV-Vis, UV-DRS, Photoluminescence) for Electronic Transitions and Optical Properties

Electronic spectroscopy techniques, such as UV-Visible (UV-Vis) absorption, UV-Diffuse Reflectance Spectroscopy (UV-DRS), and photoluminescence, are employed to investigate the electronic transitions and optical properties of this compound complexes. These studies are crucial for understanding the color, stability, and potential applications of these compounds in areas like solar cells. rsc.orgdpublication.com

The electronic spectra of Ni(II) dithiocarbamate complexes typically exhibit several absorption bands. electronicsandbooks.com Intense bands in the UV region are generally assigned to intra-ligand π-π* transitions within the dithiocarbamate ligand and metal-to-ligand charge transfer (MLCT) transitions. rsc.orgdpublication.com For this compound, typical π–π* ligand transitions are observed around 290 nm, with charge transfer transitions at approximately 328 nm and 390 nm. rsc.org Weaker bands in the visible region, often observed around 480 nm and 630 nm, are attributed to d-d transitions of the Ni(II) center, which are characteristic of a square planar geometry. rsc.orgelectronicsandbooks.com The position and intensity of these bands can be influenced by the solvent polarity and the nature of the alkyl substituents on the nitrogen atom. electronicsandbooks.com

Photoluminescence spectroscopy can provide insights into the excited state properties of these complexes. The emission characteristics are important for applications in light-emitting devices and sensors. rsc.org

| Spectral Region | Wavelength Range (nm) | Assignment |

| UV | ~290 rsc.org | π–π* intra-ligand transitions rsc.org |

| UV | ~328, ~390 rsc.org | Metal-to-Ligand Charge Transfer (MLCT) rsc.org |

| Visible | ~480, ~630 rsc.org | d-d ligand field transitions rsc.org |

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and elucidating the fragmentation patterns of this compound. The mass spectrum provides a direct measurement of the mass-to-charge ratio (m/z) of the molecular ion, which confirms the composition of the synthesized complex. ijpsonline.com

For this compound, the molecular ion peak [M]⁺ would correspond to the molecular weight of the complex, which is approximately 467.5 g/mol . nih.gov The fragmentation pattern observed in the mass spectrum can provide valuable structural information, showing the loss of various fragments such as the butyl groups or the entire dithiocarbamate ligand. This information helps to piece together the structure of the parent molecule. ijpsonline.com

Electron Spin Resonance (ESR) Spectroscopy for Redox States and Radical Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a highly sensitive technique for studying species with unpaired electrons. While Nickel(II) in a square planar d⁸ configuration is diamagnetic and therefore ESR-silent, this technique becomes crucial for investigating redox states and radical species that may form during chemical or electrochemical processes. rsc.org

ESR can be used to detect and characterize transient Ni(I) or Ni(III) species, which are paramagnetic. For example, during the electrochemical oxidation of Ni(II) dithiocarbamate complexes, the formation of a Ni(III) intermediate has been observed. metu.edu.tr ESR spectroscopy can also be used to study the interaction of the complex with radical species, which is relevant to its application as an antioxidant where it can act as a radical scavenger. rsc.org The g-values and hyperfine coupling constants obtained from the ESR spectrum provide detailed information about the electronic structure and environment of the paramagnetic center. researchgate.net

Electrochemical Characterization by Cyclic Voltammetry

Cyclic voltammetry (CV) is a key electrochemical technique used to study the redox properties of this compound. It provides information about the oxidation and reduction potentials of the complex, the stability of the redox species, and the electron transfer kinetics. researchgate.netresearchgate.net

The cyclic voltammogram of this compound typically shows a quasi-reversible one-electron oxidation wave corresponding to the Ni(II)/Ni(III) redox couple. metu.edu.tr The oxidation potential is relatively low, indicating that the complex is a strong electron donor. rsc.org The exact potential can be influenced by the solvent and the nature of the substituents on the dithiocarbamate ligand. researchgate.net For instance, the oxidation potential for Ni(II) dibutyldithiocarbamate has been reported to be -74 mV vs. Fc/Fc⁺. rsc.org In some cases, further irreversible oxidation peaks may be observed at higher potentials. metu.edu.tr The study of the redox behavior is crucial for applications in areas such as catalysis and as antioxidants in materials like conjugated polymers. rsc.orgresearchgate.net

| Compound | Redox Couple | Oxidation Potential | Significance |

| This compound | Ni(II)/Ni(III) | -74 mV vs. Fc/Fc⁺ rsc.org | Indicates strong electron-donating ability. rsc.org |

Applications of Nickel Ii Dibutyldithiocarbamate As Single Source Precursors in Materials Science

Synthesis of Nickel Sulfide (B99878) Nanomaterials from Nickel(II) Dibutyldithiocarbamate Precursors

Nickel(II) dithiocarbamate (B8719985) complexes, including this compound, are widely used as single-source precursors for the synthesis of a variety of nickel sulfide (NiS) nanomaterials. rsc.orgrsc.org These precursors offer a convenient route to various crystalline phases of nickel sulfide, such as NiS, Ni₃S₂, Ni₉S₈, NiS₂, and Ni₃S₄, by carefully controlling the reaction conditions. rsc.orgcore.ac.uk The decomposition of these precursors can be achieved through methods like solvothermal treatment or thermolysis to yield the desired nickel sulfide nanostructures. rsc.orgacs.org

Controlled Thermal Decomposition Methods

The thermal decomposition of this compound and related dithiocarbamate complexes is a common strategy for producing nickel sulfide nanoparticles. This process can be carried out using solvothermal or thermolysis techniques, where the precursor is heated in a suitable solvent or in an inert atmosphere. rsc.orgacs.org

Solvothermal Synthesis: In a typical solvothermal process, the nickel dithiocarbamate precursor is dissolved in a high-boiling point solvent, such as oleylamine (B85491) or hexadecylamine, and heated in a sealed vessel. rsc.orgacs.orgchalcogen.ro The solvent not only acts as a reaction medium but can also function as a capping agent, controlling the growth and preventing the agglomeration of the nanoparticles. rsc.org For instance, the solvothermal decomposition of nickel bis(diisobutyldithiocarbamate) in oleylamine at 145°C yields pure NiS nanoparticles. acs.org In contrast, using n-hexylamine as the solvent at 120°C results in a mixture of Ni₃S₄ (polydymite) and NiS. acs.org The choice of solvent is crucial, as primary amines can actively participate in the decomposition mechanism through amide exchange reactions with the dithiocarbamate ligand. acs.org

Thermolysis: This method involves the direct heating of the nickel dithiocarbamate precursor in an inert atmosphere. core.ac.uk Thermogravimetric analysis of homoleptic nickel dithiocarbamates under a nitrogen atmosphere is consistent with the formation of 1:1 nickel sulfide phases. core.ac.uk The resulting nickel sulfide phase can be influenced by the reaction atmosphere. For example, thermolysis under flowing nitrogen primarily produces hexagonal α-NiS, while using a forming gas (a mixture of hydrogen and nitrogen) can lead to different phases depending on the temperature: β-NiS at 300°C, godlevskite (Ni₉S₈) at 325 and 350°C, and heazlewoodite (Ni₃S₂) at 400 and 450°C. core.ac.uk

Influence of Precursor Structure and Processing Conditions on Nanomaterial Properties

The properties of the resulting nickel sulfide nanomaterials, such as phase, size, and morphology, are significantly influenced by the structure of the dithiocarbamate precursor and the processing conditions.

Effect of Precursor Structure: While the alkyl or aryl groups on the dithiocarbamate ligand can influence the decomposition temperature, studies have shown that for square-planar nickel bis(dithiocarbamate) complexes, the final nickel sulfide phase (α-NiS) obtained from decomposition in oleylamine at 230°C is independent of the substituents on the ligand. rsc.org However, theoretical calculations suggest that electronic effects, rather than steric hindrance from the substituents, play a role in determining the resulting particle size. rsc.org

Effect of Temperature: The reaction temperature has a profound effect on the crystalline phase of the nickel sulfide produced. For the decomposition of nickel bis(diisobutyldithiocarbamate), pure α-NiS is formed at a low temperature of 150°C. rsc.org As the temperature is increased, increasing amounts of β-NiS are observed, and at 280°C, pure β-NiS is formed. rsc.org

Effect of Precursor Concentration: The concentration of the nickel dithiocarbamate precursor also plays a critical role in determining the final product. At a constant temperature of 180°C, while pure α-NiS is formed across a range of concentrations (5–50 mM), the particle size varies significantly. rsc.org Lower concentrations (e.g., 5 mM) result in smaller average particle sizes (around 100 nm), which increase to approximately 150 nm at higher concentrations. rsc.org In some systems, varying the precursor concentration can even lead to different nickel sulfide phases. For instance, in the presence of tetra-iso-butyl thiuram disulfide, low concentrations (5 mM) of the precursor yield mixtures of α-NiS and Ni₃S₄. rsc.org Increasing the concentration to 10 mM leads to a higher proportion of Ni₃S₄, and at 20 mM, the metastable NiS₂ phase is formed. rsc.org

Effect of Additives: The addition of other chemical species to the reaction mixture can alter the decomposition pathway and stabilize different phases. For example, the addition of tetra-iso-butyl thiuram disulfide to the decomposition of nickel bis(diisobutyldithiocarbamate) was found to stabilize the metastable α-NiS phase at higher temperatures (230°C and above). rsc.org

Table 1: Influence of Processing Conditions on Nickel Sulfide Nanomaterial Synthesis

| Precursor | Method | Solvent/Atmosphere | Temperature (°C) | Concentration (mM) | Additive | Resulting Phase(s) | Particle Size/Morphology |

| Nickel bis(diisobutyldithiocarbamate) | Solvothermal | Oleylamine | 150 | - | None | α-NiS | - |

| Nickel bis(diisobutyldithiocarbamate) | Solvothermal | Oleylamine | 280 | - | None | β-NiS | - |

| Nickel bis(diisobutyldithiocarbamate) | Solvothermal | Oleylamine | 180 | 5 | None | α-NiS | ~100 nm |

| Nickel bis(diisobutyldithiocarbamate) | Solvothermal | Oleylamine | 180 | 50 | None | α-NiS | ~150 nm |

| Nickel bis(diisobutyldithiocarbamate) | Solvothermal | Oleylamine | 150-180 | 5 | (ⁱBu₂NCS₂)₂ | α-NiS, Ni₃S₄ | - |

| Nickel bis(diisobutyldithiocarbamate) | Solvothermal | Oleylamine | 150-180 | 10 | (ⁱBu₂NCS₂)₂ | α-NiS, Ni₃S₄ (increased proportion) | - |

| Nickel bis(diisobutyldithiocarbamate) | Solvothermal | Oleylamine | 150-180 | 20 | (ⁱBu₂NCS₂)₂ | NiS₂ | - |

| Nickel bis(diisobutyldithiocarbamate) | Solvothermal | n-Hexylamine | 120 | - | None | Ni₃S₄, NiS | - |

| Homoleptic Nickel Dithiocarbamates | Thermolysis | Nitrogen | - | - | None | α-NiS (major phase) | - |

| Homoleptic Nickel Dithiocarbamates | Thermolysis | Forming Gas (H₂/N₂) | 300 | - | None | β-NiS | - |

| Homoleptic Nickel Dithiocarbamates | Thermolysis | Forming Gas (H₂/N₂) | 325-350 | - | None | Ni₉S₈ | - |

| Homoleptic Nickel Dithiocarbamates | Thermolysis | Forming Gas (H₂/N₂) | 400-450 | - | None | Ni₃S₂ | - |

Characterization of Derived Nanomaterials

A suite of analytical techniques is employed to characterize the nickel sulfide nanomaterials synthesized from this compound precursors.

Powder X-ray Diffraction (PXRD): PXRD is a fundamental technique used to identify the crystalline phases of the synthesized nickel sulfides. ucl.ac.ukrsc.org The diffraction patterns are compared with standard data from the International Centre for Diffraction Data (ICDD) to determine the specific phases present, such as α-NiS, β-NiS, NiS₂, Ni₃S₂, or Ni₃S₄. rsc.orgrsc.org For example, XRD patterns have been used to confirm the formation of cubic crystalline structures of Ni₃S₄ at various temperatures. chalcogen.ro

Transmission Electron Microscopy (TEM): TEM provides detailed information about the morphology, size, and size distribution of the nanoparticles. chalcogen.rorsc.org TEM images have revealed spherical and near-spherical NiS nanocrystals with sizes ranging from 8 to 38 nm depending on the specific precursor and synthesis conditions. researchgate.net In some cases, a mixture of shapes, including spheres, cubes, triangles, and rods, has been observed. chalcogen.ro High-resolution TEM (HRTEM) can provide further insight into the crystalline nature of the nanoparticles. rsc.org

Energy Dispersive X-ray Spectroscopy (EDS): EDS, often coupled with SEM or TEM, is used to determine the elemental composition of the synthesized nanomaterials. rsc.orgresearchgate.net This technique confirms the presence of nickel and sulfur and can provide a quantitative analysis of their relative atomic percentages, verifying the formation of nickel sulfide. researchgate.net

Formation of Nickel Oxide Nanoparticles from this compound Precursors

While nickel(II) dithiocarbamate complexes are primarily used for synthesizing nickel sulfides, they can also serve as precursors for nickel oxide (NiO) nanoparticles. rsc.orgresearchgate.net The formation of NiO typically occurs when the decomposition of the precursor is carried out in the presence of oxygen or through a post-synthesis calcination step in air. researchgate.netnih.gov

The thermal decomposition of nickel(II) dithiocarbamate complexes can lead to a mixture of nickel sulfide and nickel oxide if oxygen is not strictly excluded. core.ac.ukresearchgate.net To obtain pure NiO nanoparticles, a common method is the thermal decomposition or calcination of the dithiocarbamate precursor in an air atmosphere. researchgate.net For instance, NiO nanoparticles have been synthesized through the calcination of a dithiocarbamate complex, which is described as a cost-effective and practical method for producing highly pure and crystalline nanoparticles. researchgate.net

The properties of the resulting NiO nanoparticles can be characterized using various techniques. TEM images have shown that NiO nanoparticles synthesized from a dithiocarbamate precursor can be spherical with a diameter of approximately 30 nm. rsc.org The optical properties of these nanoparticles can be studied using UV-Vis spectroscopy, and their band gaps can be calculated to confirm their semiconductor nature. researchgate.net

Development of Advanced Materials for Specific Applications (e.g., Supercapacitors)

The nickel sulfide and nickel oxide nanomaterials synthesized from this compound precursors have shown significant promise in the development of advanced materials for energy storage applications, particularly as electrode materials for supercapacitors. mdpi.comresearchgate.net

Nickel-based materials, including NiO and various nickel sulfides, are attractive for supercapacitors due to their high theoretical specific capacitance, good stability in different electrolytes, and relatively low cost. mdpi.comresearchgate.net Nickel sulfides, in particular, are considered ideal energy storage electrode materials for hybrid supercapacitors because of their high theoretical capacity, abundant valence states, and environmental friendliness. researchgate.net

For example, Ni₉S₈ nanosheets synthesized from a nickel dithiocarbamate complex have been studied for their electrochemical properties using cyclic voltammetry (CV) and galvanostatic charge-discharge (GCD) techniques, which are standard methods for evaluating supercapacitor performance. researchgate.net The sheet-like morphology of these nanosheets, as revealed by SEM and TEM, is beneficial for providing a large surface area for electrochemical reactions. researchgate.net Similarly, composite materials incorporating nickel-doped carbon fibers derived from lignin (B12514952) have been investigated for supercapacitor electrodes, demonstrating the versatility of nickel-based materials in this field. mdpi.com

Catalytic Applications and Mechanistic Investigations of Nickel Ii Dibutyldithiocarbamate

Role in Organic Reactions and Polymer Production

Nickel(II) dibutyldithiocarbamate and its related dithiocarbamate (B8719985) complexes serve as effective catalysts and reagents in various industrial and synthetic processes. chemimpex.comnih.gov The compound is recognized for its role as a polymerization promoter and is employed in the synthesis of nickel-based catalysts that are crucial for both organic reactions and the production of polymers. chemimpex.com Specifically, it acts as an antioxidant for synthetic rubbers and an accelerator for rubber vulcanization. nih.gov

The catalytic utility of dithiocarbamate compounds is a subject of considerable research interest. nih.gov For instance, nickel dithiocarbamate has been used as a catalyst to enhance the properties of carbon fibers, which are then used as photopolymerization catalysts. nih.gov In a broader context of organic synthesis, dithiocarbamate compounds have been instrumental as catalysts in organic transformations and in the synthesis of organic intermediates. nih.gov

Catalysis in Ethylene (B1197577) Oligomerization

Homogeneous catalytic ethylene oligomerization is a primary industrial method for producing linear alpha-olefins, which are essential precursors for polymers like polyethylene, as well as for synthetic fuels, lubricants, and detergents. researchgate.net Nickel complexes have proven to be highly effective precatalysts in these processes. researchgate.netifpenergiesnouvelles.com The general mechanism for ethylene oligomerization at nickel centers involves the coordination and insertion of ethylene molecules (chain propagation), followed by a chain transfer step, typically β-hydride elimination, to release the alpha-olefin product. researchgate.netmdpi.com The ratio of the chain propagation rate to the chain transfer rate determines the nature of the product, with a higher ratio favoring polymers and a lower ratio favoring dimers. mdpi.com

While dicationic Nickel(II) species have been explored theoretically as potential intermediates for the selective oligomerization of ethylene to 1-butene (B85601) via an "oxidative coupling" mechanism, these species are often stabilized by strong electron-donating ligands, which can prevent ethylene coordination. ifpenergiesnouvelles.com

Mechanistic Pathways of Oligomerization (e.g., β-H Elimination)

The mechanism of chain termination in ethylene oligomerization catalyzed by nickel complexes is a critical factor influencing product distribution. One of the most commonly cited pathways is β-hydride elimination. researchgate.netmdpi.com This process, which follows the coordination and insertion of ethylene molecules, results in the formation of a Ni-H species and the release of an alpha-olefin. researchgate.netmdpi.com

However, detailed mechanistic studies using density functional theory (DFT) on model nickel catalysts, such as (acac)NiH, have suggested that direct β-hydrogen elimination might be energetically unfavorable in some systems. nih.gov An alternative pathway, β-hydrogen transfer to an incoming ethylene molecule, has been proposed as a more viable mechanism. nih.gov This pathway involves two transition states, ultimately leading to the release of the oligomer and regeneration of the catalyst. nih.gov The actual catalyst in such a cycle is proposed to be an organonickel species like (acac)NiCH₂CH₃, with the nickel hydride acting as a precursor. nih.gov

The specific ligand environment and the nature of the nickel center significantly influence which mechanistic pathway is dominant. For instance, in nickel complexes with bulky substituents, the β-elimination process can be retarded, leading to the formation of higher molecular weight polymers. researchgate.net

This compound in Carbon-Nitrogen (C-N) Coupling Reactions

The formation of carbon-heteroatom bonds, particularly C-N bonds, is a cornerstone of organic synthesis, providing access to structures prevalent in pharmaceuticals and materials. nih.gov Nickel-catalyzed cross-coupling reactions have become a powerful tool for this purpose, often operating under milder conditions than traditional palladium or copper systems. nih.govescholarship.org

Recent advancements have demonstrated thermally driven, nickel-catalyzed C-N bond formation between haloarenes and B₂N₄ reagents to produce N,N-dialkylaniline derivatives under base-free conditions. nih.gov Mechanistic studies suggest that these transformations can proceed through a Ni(I)/Ni(III) redox cycle. nih.govresearchgate.net In some systems, Ni(II) species like Ni(acac)₂ have been shown to be indispensable for optimizing reaction efficiency, while Ni(0) catalysts were inactive. researchgate.net Photochemical approaches have also been developed for nickel-catalyzed carboxylative C-N coupling, broadening the scope of accessible aryl carbamate (B1207046) derivatives under mild conditions. nih.gov While specific studies detailing the use of this compound in C-N coupling are not prevalent, the established efficacy of Ni(II) precursors in these reactions highlights the potential for dithiocarbamate complexes to serve as effective catalysts in this domain. researchgate.netresearchgate.net

C-H Functionalization and Annulation Reactions Mediated by Nickel(II) Catalysts

Nickel-catalyzed C-H bond functionalization has emerged as a powerful and atom-economical strategy for synthesizing complex organic molecules. researchgate.net Dithiocarbamate ligands have been directly implicated in these reactions. For instance, studies on nickel(II) complexes with functionalized dithiocarbamates have confirmed the presence of C–H⋯Ni interactions, which are crucial for the activation of C-H bonds. rsc.org

Nickel catalysts have been successfully applied in a variety of C-H functionalization reactions, including cascade annulations to form substituted isotetronic acids and [5+1] annulations to synthesize pyrazino[1,2-a]indole-2-oxides. researchgate.net Furthermore, nickel-catalyzed enantioselective [3+2] annulation reactions have been developed for the synthesis of γ-butenolides. youtube.com Mechanistic investigations of these annulation reactions have identified a key oxidative addition step of a cyclopropenone to an enone-ligated nickel(0) species, which then proceeds through an allyl–Ni(II) intermediate before reductive elimination affords the final product. youtube.com

Redox Mechanisms in Nickel(II) Catalysis (e.g., Ni(II)/Ni(III), Ni(I)/Ni(III) Cycles)

The catalytic versatility of nickel stems from its ability to access multiple oxidation states, primarily Ni(0), Ni(I), Ni(II), Ni(III), and Ni(IV). chempap.org Dithiocarbamate ligands are known to stabilize higher oxidation states of nickel, such as Ni(III) and Ni(IV), which are key intermediates in many catalytic cycles. auburn.edu

The electrochemical oxidation of nickel(II) bis(dithiocarbamato) complexes has been shown to proceed to Ni(IV) species, likely through a paramagnetic Ni(III) intermediate. auburn.edu More detailed studies on the closely related nickel(II) diethyldithiocarbamate (B1195824) have revealed a unique redox cycle involving a two-electron (2e⁻) oxidation from Ni(II) to Ni(IV), but a stepwise one-electron (1e⁻) reduction pathway from Ni(IV) back to Ni(II) via a Ni(III) intermediate. auburn.edunih.gov The reversibility and efficiency of this Ni(IV)/Ni(II) redox couple can be significantly improved by the addition of Lewis acids like Zn(II), which facilitates the direct 2e⁻ reduction of the Ni(IV) species back to the Ni(II) state. auburn.edu

Beyond the Ni(II)/Ni(III)/Ni(IV) manifolds, the Ni(I)/Ni(III) catalytic cycle is also prominent, particularly in cross-coupling reactions. nih.gov For example, a thermally driven Ni-catalyzed C-N coupling has been shown to proceed via a Ni(I)/Ni(III) cycle. nih.govresearchgate.net This cycle is distinct from the more traditional Ni(0)/Ni(II) pathway and allows for different reactivity patterns. nih.gov

Radical Pathways in Nickel(II) Catalysis (e.g., Single-Electron Activation, Halogen-Abstraction)

Nickel catalysts are exceptionally adept at facilitating reactions involving radical intermediates. nih.gov These radical pathways often involve single-electron transfer (SET) events and can be initiated by various nickel oxidation states. chempap.org A well-characterized mechanism involves the generation of radicals from alkyl halides through a one-electron oxidative addition with a low-valent nickel species, such as Ni(I). nih.gov This step is effectively a halogen-atom abstraction. nih.gov

The resulting alkyl radical is then captured by a Ni(II) complex, a step that has been widely applied in modern cross-coupling, metallaphotoredox, and electrocatalytic reactions. This radical capture forms a high-valent Ni(III) species, which is kinetically and thermodynamically primed for reductive elimination to form the desired product. nih.gov This sequential reduction and radical capture mechanism, often involving a Ni(I)/Ni(II) couple, accounts for the chemoselectivity observed in many cross-electrophile coupling reactions. nih.gov

The table below summarizes key findings from selected studies on nickel-catalyzed reactions.

| Catalytic Process | Catalyst/System | Key Mechanistic Feature / Finding | Product(s) |

| Ethylene Oligomerization | (acac)NiH | β-hydrogen transfer to ethylene is favored over β-H elimination. nih.gov | α-olefins |

| Ethylene Oligomerization | Ni(II) centers | General mechanism involves ethylene coordination/insertion and β-H elimination. researchgate.netmdpi.com | α-olefins, polymers |

| C-N Cross-Coupling | Ni(acac)₂ / B₂(NMe₂)₄ | Ni(II) is essential; reaction proceeds via a proposed Ni(I)/Ni(III) cycle. nih.govresearchgate.net | N,N-dialkylanilines |

| C-H Annulation | Ni(0)/Ligand | Oxidative addition of cyclopropenone to Ni(0), forming a key allyl-Ni(II) intermediate. youtube.com | γ-butenolides |

| Redox Behavior | Ni(II) diethyldithiocarbamate | 2e⁻ oxidation (Ni(II)→Ni(IV)); stepwise 1e⁻ reduction (Ni(IV)→Ni(III)→Ni(II)). auburn.edunih.gov | N/A |

| Radical Cross-Coupling | Ni(I)/Ni(II) | Ni(I) generates alkyl radical from halide; Ni(II) captures radical to form Ni(III). nih.gov | Cross-coupled products |

Influence of Ligands on Catalytic Properties and Selectivity

The catalytic efficacy and selectivity of nickel complexes are profoundly dictated by the nature of the ligands coordinated to the metal center. illinois.eduincatt.nl These ligands modulate the electronic and steric environment of the nickel atom, which in turn influences key steps in the catalytic cycle, such as oxidative addition, reductive elimination, and potential side reactions like β-hydride elimination. illinois.edunih.gov While extensive research has been conducted on various phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands in nickel catalysis, the specific influence of dithiocarbamate ligands like dibutyldithiocarbamate is understood within the broader context of ligand effects.

General principles of ligand influence in nickel catalysis include:

Electronic Effects : The electronic properties of a ligand, specifically its ability to donate or withdraw electron density from the nickel center, are critical. illinois.edu Electron-donating ligands increase the nucleophilicity of the nickel, which can facilitate oxidative addition. Conversely, electron-withdrawing or π-accepting ligands can influence other steps of the catalytic cycle. illinois.edu In the context of dichloropyridine arylation, for instance, more electron-rich trialkylphosphines tend to yield diarylated products, whereas less electron-rich triarylphosphines favor monoarylation. nih.gov

Steric Effects : The steric bulk of a ligand can control the coordination number of the nickel complex, influence the rate and selectivity of reactions, and prevent undesirable side reactions. illinois.edu For example, bulky ligands can favor reductive elimination and suppress β-hydride elimination, a common deactivation pathway in reactions involving alkyl substrates. illinois.edu The "percent buried volume" (%Vbur) is a parameter used to quantify the steric hindrance of a ligand, which has been applied in understanding Ni-catalyzed cross-coupling reactions. incatt.nl

Chelation and Bite Angle : Chelating (bidentate or polydentate) ligands often impart greater stability to the catalytic complex compared to monodentate ligands. The geometry of the chelating ligand, particularly the bite angle, can have a significant impact on reactivity and selectivity. illinois.edu Large bite angles have been shown to increase the rates of reductive elimination. illinois.edu In the case of this compound, the dithiocarbamate ligand acts as a bidentate chelating agent, coordinating through its two sulfur atoms. jocpr.comresearchgate.net This chelation contributes to the stability of the complex.

The interplay of these factors is crucial for achieving high catalytic activity and selectivity. For example, in the Suzuki-Miyaura coupling of dichloropyridines, a combination of phosphine ligand sterics (cone angles between 136° and 157°) and electronics (less electron-rich di- and triarylphosphines) was found to be optimal for selective monoarylation. nih.gov While detailed mechanistic studies specifically dissecting the ligand effects of dibutyldithiocarbamate on various catalytic reactions are less common in the provided literature, the general principles of nickel catalysis suggest that its strong chelation and the electronic properties of the sulfur donors are key determinants of its catalytic behavior.

Application in Organic Photovoltaics as Stabilizers

This compound has emerged as a significant additive in the field of organic photovoltaics (OPVs), where it functions as a potent stabilizer. rsc.orgresearchgate.net The operational lifetime of OPV devices is often limited by the degradation of the photoactive organic materials, particularly under exposure to light and air. acs.org this compound effectively inhibits the photo-oxidation of a wide range of π-conjugated polymers and their blends with fullerenes, which are commonly used in the active layer of organic solar cells. rsc.orgresearchgate.netresearchgate.net The addition of small amounts (e.g., 2-10 wt%) of this nickel complex can significantly enhance the photostability of these semiconducting thin films, thereby retarding the loss in device performance, such as the short-circuit current. rsc.orgresearchgate.net

Photo-oxidation Inhibition Mechanisms (e.g., Radical Scavenging, Singlet Oxygen Quenching, Triplet Quenching)

This compound functions as a broadband stabilizer by intervening in multiple photo-oxidative degradation pathways. rsc.orgresearchgate.netresearchgate.net Its efficacy stems from its ability to act as a radical scavenger, a singlet oxygen quencher, and a triplet state quencher.

Radical Scavenging : Photo-oxidation can be initiated by the formation of highly reactive free radicals. This compound is an effective scavenger of these radicals, particularly alkylperoxy radicals (ROO•). researchgate.netresearchgate.net By reacting with and neutralizing these chain-propagating radicals, the complex prevents further degradation of the organic semiconductor materials. researchgate.net Electron spin resonance spectroscopy studies have confirmed its ability to inhibit the formation of reactive radicals. rsc.orgresearchgate.net The proposed mechanism involves the reduction of the alkylperoxy radical to an alcohol (ROH), with the nickel complex being oxidized in the process. researchgate.netresearchgate.net

Singlet Oxygen Quenching : Singlet oxygen (¹O₂), a highly reactive excited state of molecular oxygen, is a major contributor to the degradation of conjugated polymers. nih.govnih.gov It can be generated through energy transfer from the excited triplet state of a photosensitizing molecule (like the polymer or fullerene) to ground-state triplet oxygen. nih.gov this compound is a potent quencher of singlet oxygen. rsc.orgresearchgate.net This quenching can occur through energy transfer, deactivating the singlet oxygen before it can react with and damage the organic materials. nih.gov

Triplet Quenching : In polymers where the sensitization of singlet oxygen is a key degradation pathway, the quenching of the polymer's triplet excited states is a crucial stabilization mechanism. rsc.orgresearchgate.net Ultrafast pump-probe spectroscopy has revealed that this compound can efficiently quench these long-lived triplet states. rsc.orgresearchgate.netresearchgate.net By de-exciting the polymer triplet, the complex prevents the energy transfer to molecular oxygen, thus inhibiting the formation of singlet oxygen. rsc.org

The multifaceted inhibitory action of this compound is summarized in the table below.

| Inhibition Mechanism | Description | Supporting Evidence |

| Radical Scavenging | Intercepts and deactivates reactive oxygen species and other free radicals, preventing chain degradation reactions. rsc.orgresearchgate.net | Electron Spin Resonance (ESR) spectroscopy shows inhibition of radical formation. rsc.orgresearchgate.netresearchgate.net |

| Singlet Oxygen Quenching | Deactivates excited singlet oxygen (¹O₂), a powerful oxidizing agent, preventing it from attacking the polymer backbone. rsc.orgresearchgate.netnih.gov | Sensitive oxygen probes and kinetic studies confirm quenching activity. rsc.orgresearchgate.netnih.gov |

| Triplet Quenching | Quenches the excited triplet states of the semiconducting polymer, preventing the energy transfer that generates singlet oxygen. rsc.orgresearchgate.netresearchgate.net | Ultrafast pump-probe spectroscopy reveals efficient quenching of polymer triplet states. rsc.orgresearchgate.netresearchgate.net |

Sacrificial vs. Non-Sacrificial Stabilization Mechanisms

The stabilization conferred by this compound in organic photovoltaics involves both sacrificial and non-sacrificial pathways. rsc.orgacs.orgresearchgate.net

The sacrificial mechanism is one in which the stabilizer is consumed over time as it reacts with and neutralizes degrading species. acs.org This is observed in the radical scavenging and hydroperoxide decomposition actions of the nickel complex. acs.orgresearchgate.netresearchgate.net For instance, when it reduces an alkylperoxy radical, the complex itself is oxidized, effectively sacrificing itself to protect the polymer. researchgate.netresearchgate.net The observation that the antioxidant is consumed during the stabilization process provides evidence for this sacrificial role. acs.org

In contrast, a non-sacrificial mechanism is one where the stabilizer can repeatedly perform its protective function without being consumed. The primary non-sacrificial contribution of this compound is its role as a triplet state quencher. rsc.orgresearchgate.netresearchgate.net In this process, the complex quenches the excited triplet state of the polymer via energy transfer, returning to its ground state, ready to quench another triplet state. rsc.orgresearchgate.net This catalytic cycle of quenching does not consume the stabilizer, allowing it to provide long-lasting protection against degradation pathways initiated by singlet oxygen formation. rsc.orgresearchgate.netresearchgate.net

Therefore, this compound offers a dual mode of protection: it sacrificially scavenges radicals and decomposes hydroperoxides that have already formed, while also non-sacrificially preventing the formation of singlet oxygen, a key initiator of degradation. rsc.orgresearchgate.netresearchgate.net

Thermal Oxidation Prevention Strategies in Organic Photovoltaics

Thermal oxidation is a significant degradation pathway that can occur during the manufacturing of organic solar cells, particularly during steps that involve heating, such as annealing the active layer or stirring the active material solutions at elevated temperatures in the presence of air. acs.org Research has shown that fullerene acceptors are particularly susceptible to thermal oxidation. acs.org

Key findings on the use of this compound for preventing thermal oxidation are presented in the table below.

| Application Area | Concentration | Effect | Note |

| Active Layer Annealing | Small concentrations | Stabilizes short-circuit current (Jsc) and power conversion efficiency. acs.org | Higher concentrations can negatively impact device performance. acs.org |

| Active Material Solution | As low as 0.5% | Prevents thermal oxidation for several hours during stirring in air at elevated temperatures. acs.org | The antioxidant is consumed, indicating a sacrificial protection mechanism. acs.org |

These findings highlight that the strategic incorporation of this compound can improve the air processability of organic photovoltaics by protecting the active materials from thermal oxidation during fabrication. acs.org

Biological Activities and Therapeutic Potential of Nickel Ii Dibutyldithiocarbamate

Antimicrobial Properties

Nickel(II) dithiocarbamate (B8719985) complexes have demonstrated notable antimicrobial capabilities. researchgate.netresearchgate.net These compounds are recognized for their activity against a spectrum of pathogens, including both bacteria and fungi, making them effective fungicides and pesticides in agricultural applications. chemimpex.commyskinrecipes.com The biological activity of these complexes is often greater than that of the free ligands, a phenomenon attributed to the process of chelation. mdpi.com

Research has shown that Nickel(II) dithiocarbamate complexes possess broad-spectrum antibacterial activity. iosrjournals.org They have been effectively screened against various Gram-positive and Gram-negative bacteria.

One study investigated a series of Ni(II) dithiocarbamate complexes, including a butyl-phenyl derivative, against several pathogenic bacteria. researchgate.netresearchgate.net The results indicated that these complexes exhibited moderate to strong antibacterial potential against strains such as Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli. researchgate.netresearchgate.net Another study involving mixed ligand complexes also confirmed activity against Staphylococcus aureus and Escherichia coli. iosrjournals.org

The antibacterial efficacy of these nickel complexes is significant, with some showing more potent effects than standard antibiotics like ampicillin (B1664943) and gentamicin (B1671437) against specific bacterial species. mdpi.com For instance, certain Ni(II) complexes have demonstrated superior antimicrobial effects against Escherichia coli compared to gentamicin and against Staphylococcus aureus compared to ampicillin. mdpi.com The mechanism of this enhanced activity is linked to the structure of the complex, where chelation plays a crucial role. mdpi.com

| Bacterial Strain | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate to Strong | researchgate.netresearchgate.netiosrjournals.org |

| Escherichia coli | Moderate to Strong | researchgate.netresearchgate.netmdpi.comiosrjournals.org |

| Streptococcus pneumoniae | Moderate to Strong | researchgate.netresearchgate.net |

| Klebsiella pneumoniae | More effective than gentamicin | mdpi.com |

| Streptococcus mutans | More effective than ampicillin | mdpi.com |

In addition to their antibacterial properties, Nickel(II) dithiocarbamate complexes are effective antifungal agents. chemimpex.com They have been successfully tested against pathogenic fungi, demonstrating their potential for use in controlling fungal growth. researchgate.netresearchgate.net

| Fungal Strain | Activity Level | Reference |

|---|---|---|

| Aspergillus niger | Moderate to Strong | researchgate.netresearchgate.net |

| Fusarium oxysporum | Moderate to Strong | researchgate.netresearchgate.net |

Antitumor and Anticancer Properties

Nickel(II) dithiocarbamate complexes have emerged as a promising class of compounds with significant antitumor and anticancer potential. nih.govfrontiersin.org Various synthesized metal complexes have shown promising biological activity in in-vitro cytotoxicity assays against several cancer cell lines. nih.govfrontiersin.org

The anticancer activity of nickel complexes is often mediated through the induction of programmed cell death, including apoptosis and necroptosis. nih.govnih.gov One novel nickel(II) complex demonstrated a potent ability to abolish colon cancer cells by simultaneously inducing both the intrinsic and extrinsic pathways of apoptosis. nih.gov This was evidenced by a significant reduction in mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases 3/7, 8, and 9. nih.gov

Furthermore, nickel compounds can induce cytotoxicity and apoptosis through the generation of reactive oxygen species (ROS), leading to a disruption of the cellular redox balance. nih.govnih.gov This increase in ROS can cause various forms of cellular and nuclear damage. nih.gov Nickel(II) has been shown to trigger cell death and DNA damage by increasing ROS generation and reducing the mitochondrial membrane potential. nih.gov However, some nickel-dithiocarbamate complexes can induce necroptosis, a programmed form of necrosis, in cancer stem cells without relying on the production of intracellular ROS. nih.gov The redox cycle of nickel dithiocarbamates, involving transitions between Ni(II), Ni(III), and Ni(IV) states, is fundamental to this activity and can be influenced by the cellular environment. acs.orgnih.govresearchgate.netauburn.edu

The biological effects of Nickel(II) dibutyldithiocarbamate are rooted in its interactions with key cellular components. Nickel ions can form complexes with various cellular ligands, including amino acids and proteins, which can lead to the generation of oxygen radicals and subsequent damage to DNA. nih.gov

A critical aspect of nickel's carcinogenicity and potential therapeutic action is its ability to inhibit DNA repair enzymes. nih.govnih.gov By either directly inhibiting these enzymes or competing with other metal ions like zinc for binding sites in DNA-binding proteins, nickel can disrupt DNA repair processes. nih.govnih.gov This leads to an accumulation of damaged DNA, which can contribute to carcinogenesis but can also be exploited for cancer therapy. nih.gov Nickel complexes have also been shown to interact with proteins such as bovine serum albumin (BSA) and to modulate crucial signaling pathways, for instance by suppressing the translocation of NF-κB to the nucleus and altering the levels of Bcl-2 family proteins, which are central to the regulation of apoptosis. nih.govresearchgate.net

Potential in Drug Discovery and Chemical Biology

The unique biological activities of this compound and its derivatives position them as valuable candidates for drug discovery and as tools in chemical biology. chemimpex.comnih.gov Their demonstrated efficacy against various microbial pathogens and cancer cell lines highlights their therapeutic potential. nih.govfrontiersin.org The ability of these compounds to induce cancer cell death through multiple mechanisms, such as the simultaneous activation of intrinsic and extrinsic apoptotic pathways or the induction of necroptosis, offers novel strategies for anticancer drug development. nih.govnih.gov

In chemical biology, these compounds serve as valuable research tools. They are employed in studies related to enzyme activity and metal ion interactions, providing critical insights into biochemical pathways. chemimpex.com The capacity of nickel dithiocarbamate complexes to modulate redox cycles and interact with specific proteins and enzymes allows researchers to probe and understand complex biological processes. acs.orgnih.gov This multifaceted nature makes this compound a compound of significant interest for future research and development in medicine and biochemistry. chemimpex.com

Environmental Aspects and Analytical Research on Nickel Ii Dibutyldithiocarbamate

Analytical Methods for Detection in Environmental Samples

The accurate detection and quantification of Nickel(II) dibutyldithiocarbamate in environmental samples are crucial for monitoring its presence and understanding its potential impact. Various analytical techniques have been developed, each with its own set of principles and applications.

Spectrophotometric Techniques

Spectrophotometry stands as a significant method for the determination of nickel ions, often through the formation of colored complexes with dithiocarbamate (B8719985) ligands. ijert.org When Nickel(II) reacts with a dithiocarbamate such as piperazine (B1678402) dithiocarbamate in a buffered medium, it forms a complex that can be quantified using a spectrophotometer. ijert.org For instance, a method using piperazine dithiocarbamate in a sodium acetate-acetic acid medium at a pH of 6 was developed for the determination of trace quantities of Ni(II) in water samples. ijert.org The linearity of the relationship between absorbance and concentration, known as Beer's law, is typically established to ensure accurate quantification over a specific concentration range. ijert.org

The formation of Nickel(II) diethyldithiocarbamate (B1195824) complexes can be facilitated in micellar media, which circumvents the need for traditional solvent extraction steps, thereby reducing the cost and toxicity of the method. nih.govrsc.org Both cationic and anionic micellar systems have been successfully used. nih.govrsc.org Studies have shown that the choice of micellar counterion can influence the sensitivity and detection limits of the analysis. nih.gov For example, the use of hexadecyltrimethylammonium salts (cationic surfactants) and dodecylsulfate salts (anionic surfactants) has been explored for the spectrophotometric determination of Ni(II) as a diethyldithiocarbamate complex. nih.govrsc.org In one method, the complex of Nickel(II) with diethanoldithiocarbamate exhibits a maximum absorption at 390 nm. researchgate.net

Table 1: Spectrophotometric Methods for Nickel(II) Dithiocarbamate Complex Determination

| Dithiocarbamate Ligand | Medium | pH | Wavelength (λmax) | Reference |

|---|---|---|---|---|

| Piperazine dithiocarbamate | Sodium acetate (B1210297) - acetic acid buffer | 6 | Not Specified | ijert.org |

| Diethyldithiocarbamate | Cationic micellar medium (CTAB, CTAC, CTAOH) | Not Specified | Not Specified | nih.gov |

| Diethyldithiocarbamate | Anionic micellar medium (Sodium dodecylsulfate) | Not Specified | Not Specified | rsc.org |

This table is generated based on available data for similar Nickel(II) dithiocarbamate complexes.

Electrochemical Techniques (e.g., DC Polarography)

Electrochemical methods offer a sensitive and cost-effective alternative for the detection of heavy metals. Direct Current (DC) Polarography, in particular, has been utilized for the determination of Nickel(II) through the formation of complexes with novel dithiocarbamate ligands. asianpubs.orgresearchgate.net This technique is based on the chelation of Nickel(II) with a dithiocarbamate ligand, which produces a catalytic hydrogen current at a specific potential. asianpubs.orgresearchgate.net